フルオピラム

概要

説明

Fluopyram is a broad-spectrum molecule used to control various fungal plant pathogens and nematodes . It belongs to a new chemical class named 'pyridinyl ethylbenzamides’ . It is a fungicide and nematicide used in agriculture to control fungal diseases such as gray mold (Botrytis cinerea), powdery mildew, apple scab, Alternaria, Sclerotinia, and Monilinia .

Synthesis Analysis

A fluopyram nanosolid formulation was developed through the integration of wet medium milling and freeze drying . The procedure involved mixing fluopyram powder with a specific surfactant in an aqueous solution. The resulting mixture was then poured into a grinding tank .Molecular Structure Analysis

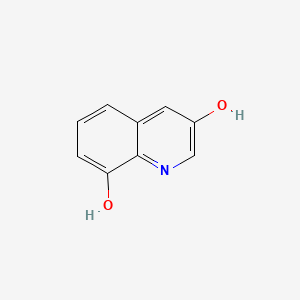

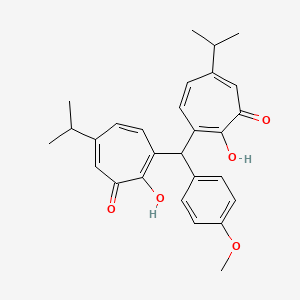

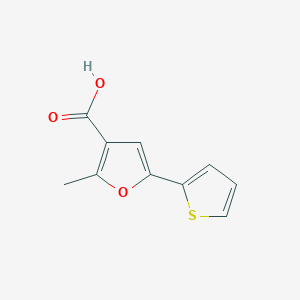

Fluopyram has a molecular formula of C16H11ClF6N2O . It is a member of benzamides, an organochlorine compound, a member of pyridines, a member of (trifluoromethyl)benzenes and a benzamide fungicide .Chemical Reactions Analysis

Fluopyram’s degradation in the environment follows the first-order kinetic equation . The degradation half-lives in different types of soil were found to be between 36.48 days and 57.76 days . Fluopyram also exhibited high adsorption and low leachability in the soils .Physical and Chemical Properties Analysis

Fluopyram is moderately soluble in water (~ 15 mg L –1 at 20 °C), unlikely to volatilize from moist soil (1.2 × 10 –6 Pa at 20 °C) or water surfaces .科学的研究の応用

農業病害虫防除

フルオピラムは、バナナの葉枯病、炭疽病、かさぶた病などの病気を防除するために、農業で広く使用されています。 研究では、熱帯農業環境におけるフルオピラムの挙動、特に土壌における消散、吸着、浸出挙動について調査してきました .

線虫駆除剤としての用途

フルオピラムは、線虫駆除剤として、土壌潅注剤として使用され、線虫を駆除します。 本農薬の土壌中における残留性とリスク評価に関する研究が行われています .

ナノ粒子製剤

フルオピラムのナノ粒子やミクロンサイズの固体製剤などの革新的な製剤が、湿式媒体粉砕と凍結乾燥を組み合わせて開発されています。 これらの製剤は、化合物の送達と有効性を向上させることを目的としています .

環境運命分析

フルオピラムの環境運命は、その農業使用に伴う生態学的リスクを理解するために検討されてきました。 これには、土壌-水-植物生態系におけるフルオピラムのあらゆる可能性のある経路を調査することが含まれます .

最適な適用時期

野菜作物におけるMeloidogyne incognitaの防除のために、フルオピラムを適用する最適な時期を決定するための研究が行われています。 これには、土壌における有効性と、植物根系に侵入した幼虫を制御する際の制限を評価することが含まれます .

作用機序

Target of Action

Fluopyram is a broad-spectrum molecule used to control various fungal plant pathogens as well as nematodes . The primary target of fluopyram is the enzyme succinate dehydrogenase (SDH) . This enzyme, also known as complex II, plays a key role in the tricarboxylic acid cycle of fungal pathogens .

Mode of Action

This selectivity at the molecular level explains its excellent safety profile . As a consequence of SDH inhibition, fluopyram impairs ATP generation and causes paralysis in plant-parasitic nematodes .

Biochemical Pathways

The inhibition of SDH by fluopyram disrupts the electron transport chain, thereby impairing ATP generation . This disruption affects the energy metabolism of the organism, leading to paralysis . The affected pathways and their downstream effects are primarily related to energy production and mobility.

Pharmacokinetics

It is known that fluopyram is highly persistent in soil and water/sediment environments This persistence suggests that fluopyram may have a long half-life and slow degradation rate, which could impact its bioavailability

Result of Action

The molecular and cellular effects of fluopyram’s action primarily involve the disruption of energy metabolism. By inhibiting SDH, fluopyram prevents the conversion of succinate to fumarate, a key step in the tricarboxylic acid cycle . This disruption leads to a decrease in ATP production, causing paralysis in the affected organisms .

Action Environment

The action of fluopyram can be influenced by environmental factors such as soil type . The sorption-desorption, degradation, and leaching of fluopyram can vary among different soil types . Research suggests that the high persistence of fluopyram in soil and water/sediment environments can present environmental risks . Therefore, the environmental context is an important factor in considering the action, efficacy, and stability of fluopyram.

Safety and Hazards

Fluopyram should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Fluopyram acts by inhibiting the enzyme succinate dehydrogenase (SDH), a functional part of the tricarboxylic acid cycle, linked to mitochondrial electron transport . SDH consists of four subunits (A, B, C, and D), and fluopyram, like a number of SDH inhibitors, acts by blocking the enzyme binding site for ubiquinone, which is formed by the subunits B, C, and D .

Cellular Effects

Fluopyram targets the inner mitochondrial membrane in eukaryotic cells, penetrates the fungal cell wall and cell membrane, and reaches the inner mitochondrial membrane . It has been found to have a harmful effect on overall soil microbes and can alter the diversity of the soil microbial community .

Molecular Mechanism

Fluopyram exerts its effects at the molecular level by inhibiting the enzyme succinate dehydrogenase (SDH), which is a functional part of the tricarboxylic acid cycle, linked to mitochondrial electron transport . This inhibition blocks the enzyme binding site for ubiquinone, which is formed by the subunits B, C, and D of SDH .

Temporal Effects in Laboratory Settings

Fluopyram is stable to hydrolysis, photolysis, aerobic/anaerobic biotransformation in soils, and it is also persistent in aquatic systems . The terminal elimination half-lives of radio-labelled material ranged from 24 to 53 h for the phenyl ring–labelled fluopyram and from 56 to 73 h for the pyridyl ring–labelled fluopyram .

Dosage Effects in Animal Models

Fluopyram was found to be of low acute toxicity after oral and dermal exposure in rats (median lethal dose [LD50] >2000 mg/kg body weight), and neither mortality nor systemic toxicity occurred at this limit dose . Effects at higher doses included decreased body weight gain and food consumption, decreased haemoglobin and haematocrit, clinical chemistry changes, and increased levels of triiodothyronine (T3), thyroxine (T4), and thyroid-stimulating hormone (TSH) .

Metabolic Pathways

Fluopyram is extensively metabolized, and more than 20 metabolites were identified . The metabolism was principally oxidative and took place mainly at the ethylene bridge of the molecule. Hydrolytic cleavage of the molecule and subsequent oxidation were also observed, as was conjugation of several hydroxylated metabolites with glucuronic acid and, to a lesser extent, sulfate .

Transport and Distribution

Fluopyram transport in the trunk occurred through radial diffusion and vertical uptake within 1 week of the injection, reaching all tissues of P. massoniana, including apical branches and needles . In the field application, after spraying onto the canopy of pine trees, fluopyram was absorbed and translocated downward to all parts of the tree via the branches and needles .

Subcellular Localization

Fluopyram targets the inner mitochondrial membrane in eukaryotic cells . This suggests that the subcellular localization of fluopyram is primarily in the mitochondria, where it exerts its effects by inhibiting the enzyme succinate dehydrogenase (SDH) .

特性

IUPAC Name |

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF6N2O/c17-12-7-9(15(18,19)20)8-25-13(12)5-6-24-14(26)10-3-1-2-4-11(10)16(21,22)23/h1-4,7-8H,5-6H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDJTXBXMWJJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058151 | |

| Record name | Fluopyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658066-35-4 | |

| Record name | Fluopyram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658066-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluopyram [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658066354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluopyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | fluopyram (ISO); N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOPYRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0VT7K5302 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B1672819.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)